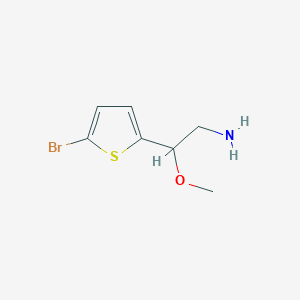

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine

Beschreibung

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is a brominated thiophene derivative featuring a methoxyethylamine moiety. This compound is structurally analogous to 2-(5-chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1250927-84-4), where bromine is replaced by chlorine, resulting in a lower molecular weight (191.7 g/mol) and altered reactivity .

Eigenschaften

Molekularformel |

C7H10BrNOS |

|---|---|

Molekulargewicht |

236.13 g/mol |

IUPAC-Name |

2-(5-bromothiophen-2-yl)-2-methoxyethanamine |

InChI |

InChI=1S/C7H10BrNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 |

InChI-Schlüssel |

RXTSBKWPRHEUTI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(CN)C1=CC=C(S1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 5-Bromothiophene-2-yl Intermediate

Step 1: Bromination of Thiophene Derivatives

The initial step involves bromination of thiophene-2-carboxylic acid or its derivatives to introduce a bromine atom at the 5-position of the thiophene ring. This is typically achieved via electrophilic aromatic substitution using bromine (Br₂) in the presence of a catalyst such as iron powder (Fe) or iron(III) bromide (FeBr₃). The reaction conditions are optimized to favor selective bromination at the 5-position:

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | Bromine (Br₂) | |

| Catalyst | Fe or FeBr₃ | |

| Temperature | 70–80°C | |

| Time | 5 hours |

$$ \text{Thiophene-2-carboxylic acid} + Br_2 \xrightarrow{\text{Fe catalyst}} \text{5-Bromothiophene-2-carboxylic acid} $$

Notes: The use of acetic anhydride or acetylation agents can be employed to protect the phenolic hydroxyl group if starting from phenolic derivatives.

Conversion to 5-Bromothiophene-2-yl Methylamine

Step 2: Formation of the Methylamine Derivative

The key step involves converting the brominated thiophene into its methylamine derivative. This generally proceeds via a two-stage process:

a. Activation of the carboxylic acid : Conversion of 5-bromothiophene-2-carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂).

b. Amide formation : Reaction of the acyl chloride with methylamine (or methylamine derivatives) to form the corresponding methylamide.

Alternatively, the synthesis can involve direct nucleophilic substitution of the bromine atom with methylamine, especially if a suitable leaving group or precursor is available.

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | Methylamine (NH₂CH₃) | |

| Reagent | Thionyl chloride (SOCl₂) | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | 0–25°C | |

| Time | 2–4 hours |

$$ \text{5-Bromothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{5-Bromothiophene-2-carbonyl chloride} $$

$$ \text{Carbonyl chloride} + \text{Methylamine} \rightarrow \text{2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine} $$

Introduction of the Methoxy Group

Step 3: Methylation to Form the Methoxyethylamine

The final step involves methylation of the amino group to introduce the methoxyethyl side chain. This can be achieved by:

- Reacting the amino derivative with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.

- Alternatively, nucleophilic substitution with appropriate methoxyethyl halides or derivatives.

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | Methyl iodide (CH₃I) | |

| Base | Potassium carbonate (K₂CO₃) | |

| Solvent | Acetone or DMF | |

| Temperature | 0–25°C | |

| Time | 1–2 hours |

$$ \text{Amino compound} + \text{CH}_3\text{I} \rightarrow \text{2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine} $$

Final Purification and Characterization

The crude product is purified via column chromatography or recrystallization, ensuring high purity (>99%) and verifying structure through NMR, IR, and mass spectrometry.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Key Features |

|---|---|---|---|---|

| 1 | Bromination of thiophene | Br₂, Fe | 70–80°C, 5 hours | Selective bromination at 5-position |

| 2 | Conversion to methylamide | SOCl₂, methylamine | 0–25°C, 2–4 hours | Amide formation |

| 3 | Methoxyethylation | CH₃I, K₂CO₃ | 0–25°C, 1–2 hours | Introduction of methoxyethyl group |

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: The compound has been investigated for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1250927-84-4)

- Molecular Formula: C₇H₁₀ClNOS

- Molecular Weight : 191.7 g/mol

- The chloro derivative may exhibit higher solubility in aqueous media due to smaller halogen size .

2-(4-Bromo-5-chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1599112-40-9)

- Molecular Formula: C₇H₉BrClNOS

- Molecular Weight : 270.57 g/mol

- Key Differences :

Functional Group Variants

n-((5-Bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine

- Structure : Features a methylene bridge between the thiophene and methoxyethylamine groups.

N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine (L3)

- Structure : A Schiff base with a piperazine ring instead of a methoxy group.

- Key Differences :

Heterocyclic Analogues

2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles

- Synthesis : Derived from 5-bromo-2-thiophenecarboxaldehyde via oxidative cyclization.

- Key Differences: The 1,3,4-oxadiazole ring replaces the methoxyethylamine group, conferring rigidity and π-conjugation.

Spectral Characteristics

- 1H NMR : For the 5-chloro analogue (CAS 1250927-84-4), aromatic protons on the thiophene ring resonate at δ ~7.15–7.57 ppm, while the methoxy group appears as a singlet near δ 3.3–3.5 ppm .

- 13C NMR : The thiophene carbons are typically observed at δ ~127–147 ppm, with the methoxy carbon at δ ~55–60 ppm .

Thermal and Electronic Properties

- Thermal Stability : Schiff base ligands with bromothiophene moieties (e.g., N3S2 in ) decompose at ~200–300°C, suggesting moderate thermal stability for the target compound .

- DFT Analysis : Theoretical studies on similar compounds predict electron-rich regions at the thiophene ring, which may influence reactivity in electrophilic substitutions .

Biologische Aktivität

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is a compound of interest due to its potential biological activity, particularly in the context of antibacterial properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on recent research findings.

Synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine

The synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine typically involves the reaction of 5-bromothiophene derivatives with methoxyethylamine. The process can be optimized using various coupling agents and solvents to achieve high yields.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine. One notable study demonstrated that related compounds exhibited significant in vitro activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL for certain derivatives .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | Resistant | XDR Salmonella Typhi |

| Ceftriaxone | Resistant | XDR Salmonella Typhi |

The mechanism by which these compounds exert their antibacterial effects has been explored through molecular docking studies. For instance, the binding affinity of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine was compared to known antibiotics, revealing strong interactions with key bacterial enzymes .

The compound was found to establish hydrogen bonds and hydrophobic interactions with amino acid residues within the active sites of these enzymes, suggesting a competitive inhibition mechanism .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of bromine and methoxy groups significantly enhances the antibacterial activity of thiophene derivatives. The dual thiophene moieties in specific analogs were crucial for their effectiveness against resistant strains .

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Increased potency against bacteria |

| Methoxy Group | Enhanced solubility and stability |

| Dual Thiophene Moiety | Critical for interaction with targets |

Pharmacokinetics and Toxicity

Pharmacokinetic studies conducted using computational models suggest that compounds like 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine have favorable absorption characteristics but are unlikely to cross the blood-brain barrier (BBB), potentially reducing central nervous system side effects .

Case Studies

In a recent case study involving a series of synthesized thiophene derivatives, researchers observed that certain compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity in mammalian cell lines, indicating a promising therapeutic window .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of thiophene derivatives followed by amination. A common method includes:

- Bromination : Electrophilic bromination at the 5-position of thiophene using reagents like N-bromosuccinimide (NBS) under acidic conditions.

- Amination : Introduction of the methoxyethylamine group via nucleophilic substitution or reductive amination. Sodium hydride (NaH) is often used to deprotonate the amine, promoting nucleophilic attack on the bromothiophene intermediate .

- Key factors : Solvent polarity (e.g., dimethylformamide), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which purification techniques are most effective for isolating high-purity 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine?

- Recrystallization : Effective for removing unreacted starting materials using solvents like ethanol or hexane.

- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane mixtures (3:7 ratio) separates polar byproducts.

- HPLC : Used for analytical purity checks (≥99%) in biologically active studies .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons), δ 3.3–3.7 ppm (methoxy group), and δ 2.6–3.0 ppm (amine protons).

- ¹³C NMR : Signals near 120–130 ppm (thiophene carbons) and 50–60 ppm (methoxy carbon) .

- IR : Stretching vibrations at 3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy), and 690 cm⁻¹ (C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z 234 (M⁺) confirms the molecular formula (C₇H₉BrNOS) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at the 5-position acts as an electron-withdrawing group, activating the thiophene ring for SNAr (nucleophilic aromatic substitution) .

- Reactivity : Enhanced in polar aprotic solvents (e.g., DMF) with catalysts like CuI.

- Applications : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for drug discovery .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Structural Modifications :

- Substitution : Replace methoxy with bulkier alkoxy groups to improve receptor binding.

- Hybridization : Conjugate with pharmacophores like benzimidazole (see table below).

- Biological Screening : Derivatives are tested for IC₅₀ values against targets (e.g., kinases, GPCRs).

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(5-Bromo-thiophene)-ethylamine | HDAC inhibitors | 0.45 | |

| Benzothiophene-amine hybrid | Anticancer | 0.20 |

Q. How can contradictory data on synthesis yields be resolved?

Discrepancies arise from:

- Reagent Purity : Impure bromothiophene precursors reduce yields.

- Optimization : Use of Pd catalysts in amination steps increases efficiency (yield improvement from 45% to 72%) .

- Analytical Validation : Cross-check yields via HPLC and NMR to confirm reproducibility .

Q. What computational approaches predict the compound’s electronic properties and binding modes?

- DFT Calculations : Gaussian09 simulations assess HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution on the thiophene ring.

- Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., binding affinity of −8.2 kcal/mol with CYP450) .

Q. Which crystallographic methods determine the compound’s solid-state structure?

Q. What mechanisms underlie its biological activity in enzyme inhibition studies?

- Hydrogen Bonding : The amine group interacts with catalytic residues (e.g., Asp189 in trypsin-like proteases).

- Electrostatic Effects : Bromine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.